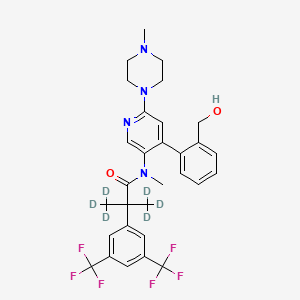
PQR620
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PRQ620 is a highly potent and selective mTORC1/2 inhibitor, shows anti-tumor effects in vitro and in vivo. target: mTORC1/2 IC 50: 0.2 μM and 0.1 μM. In vitro: In A2058 melanoma cells PQR620 demonstrated inhibition of protein kinase B (pSer473) and ribosomal protein S6 (pSer235/236) phosphorylation with IC50values of 0.2 μM and 0.1 μM, respectively. This compound demonstrated its potency to prevent cancer cell growth in an NTRC 44 cancer cell line panel, resulting in a 10log(IC50) of 2.86 (nM), induced a >1000-fold selectivity towards mTOR over PI3Kα in enzymatic binding assays. showed excellent selectivity over a wide panel of kinases, as well as excellent selectivity versus unrelated receptor enzymes and ion channels. In vivo: this compound result in good oral bioavailability and excellent brain penetration. ,
Wissenschaftliche Forschungsanwendungen
1. mTOR Kinase Inhibition in Cancer and Neurological Disorders
PQR620 has been identified as a highly potent and selective inhibitor of the mechanistic target of rapamycin (mTOR) kinase, which plays a crucial role in cell proliferation, growth, and survival. It is overactivated in many tumors and central nervous system disorders. In preclinical studies, this compound has shown significant antitumor effects in vitro and in vivo, including in an ovarian carcinoma mouse xenograft model. Additionally, its potential in treating central nervous system disorders is supported by its ability to attenuate epileptic seizures in a tuberous sclerosis complex mouse model, thanks to its brain/plasma distribution ratio (Rageot et al., 2018).
2. Activity Against Non-Small Cell Lung Cancer
This compound's efficacy extends to non-small-cell lung carcinoma (NSCLC), where it has demonstrated the ability to inhibit cell growth, proliferation, and cell cycle progression. It also induces significant apoptosis and disrupts mTOR complex assemblies, thereby blocking key phosphorylations in NSCLC cells. Interestingly, its cytotoxicity was observed even in the absence of Akt-mTOR pathway activation, suggesting mTOR-independent mechanisms of action. In vivo studies have also shown that this compound effectively inhibits NSCLC xenograft growth, demonstrating its potential as a therapeutic agent for lung cancer (Zha et al., 2021).
Eigenschaften
Molekularformel |
C21H25F2N7O2 |
|---|---|
Molekulargewicht |
445.47 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride](/img/structure/B1149966.png)




